2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline
Overview
Description
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline is a heterocyclic aromatic amine that is known for its mutagenic properties. It is commonly found in protein pyrolysates and high-temperature cooked meats, making it a significant compound in food chemistry and toxicology .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline (also known as 3M-IMQ) is the DNA in cells . It is a highly mutagenic compound that can interact with DNA and cause mutations .
Mode of Action
3M-IMQ interacts with its targets by inducing the formation of single-base substitutions and exon deletions . This interaction can lead to changes in the genetic material of the cells, which can result in mutations .
Biochemical Pathways
3M-IMQ affects the biochemical pathways involved in DNA synthesis and repair . It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Pharmacokinetics
In humans, 3M-IMQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .
Result of Action
The result of 3M-IMQ’s action is the induction of mutations in cells . It can cause single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . This can potentially lead to the development of diseases such as cancer .
Action Environment
The action of 3M-IMQ can be influenced by environmental factors. It is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . These environmental sources can increase the exposure to 3M-IMQ, thereby influencing its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to detect specific proteins in biological samples . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.
Cellular Effects
This compound induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . It also induced chromosomal anomalies, gene mutation, and DNA damage in animal cells in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves inducing mutations and chromosomal aberrations . It is known to cause DNA damage and mutations in bacteria . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available resources.
Metabolic Pathways
The metabolic activation of this compound to reactive intermediates involves acetylation and hydroxylation .
Preparation Methods
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. This process includes several steps of treatment and purification to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline has several scientific research applications:
Chemistry: It is used in studies related to heterocyclic chemistry and the synthesis of novel compounds.
Comparison with Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline is similar to other heterocyclic aromatic amines, such as:
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Another mutagenic compound found in cooked foods.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in grilled meats and its mutagenic properties.
The uniqueness of this compound lies in its specific structure and the particular pathways it affects, making it a valuable compound for studying the effects of dietary mutagens and their impact on human health .
Properties
IUPAC Name |
3-methylimidazo[4,5-h]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-8-5-4-7-3-2-6-13-9(7)10(8)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZHQYMPAAWYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=CC=N3)C=C2)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163647 | |
Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-13-8 | |
Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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